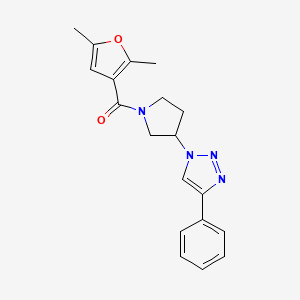

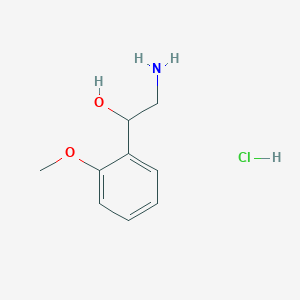

![molecular formula C13H17ClN2O2S B2993965 5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride CAS No. 1421498-62-5](/img/structure/B2993965.png)

5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride” is a chemical compound. It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular formula of “5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride” is C13H16N2OS . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis

The molecular weight of “5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride” is 248.35 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

One of the primary applications of benzothiazole derivatives, including compounds structurally related to 5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride, is in the synthesis of new chemical entities with potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the importance of benzothiazole derivatives in medicinal chemistry for their variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Effects

The compound's structural analogs have been explored for their antiproliferative effects on human leukemic cells, indicating the potential for cancer research applications. Sharath Kumar et al. (2014) synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogues, revealing their potent activity against Nalm6, K562, Jurkat cells, and highlighting their ability to induce cell death (Sharath Kumar et al., 2014).

Molecular Docking and EGFR Inhibition

A detailed study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole, including compounds structurally similar to 5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride, involved tautomeric properties, conformations, and potential anti-cancer properties through molecular docking. This research emphasizes the compound's relevance in exploring molecular stabilities and potential as EGFR inhibitors, a crucial target in cancer therapy (Karayel, 2021).

Dual Action Antidepressants

Further research into benzo[b]thiophene derivatives, which share a similar structural motif with 5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride, indicates potential applications in developing dual-action antidepressants. Orus et al. (2002) synthesized compounds to obtain new dual antidepressant drugs, demonstrating the compound's relevance in neuropsychiatric disorder treatment research (Orus et al., 2002).

Mecanismo De Acción

Target of Action

The primary targets of 5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride are currently unknown. This compound is a derivative of thiazole and piperidine , both of which are known to have diverse biological activities and are present in many pharmaceuticals . .

Mode of Action

As a derivative of thiazole and piperidine, it may interact with its targets in a similar manner to other compounds in these classes . .

Biochemical Pathways

Thiazole and piperidine derivatives are known to interact with a variety of biochemical pathways

Result of Action

Given the diverse biological activities of thiazole and piperidine derivatives

Direcciones Futuras

Propiedades

IUPAC Name |

5-methoxy-2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S.ClH/c1-16-10-2-3-12-11(8-10)15-13(18-12)17-9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJILCGWKKTYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)OC3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

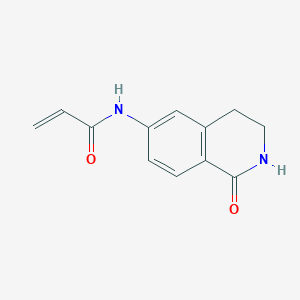

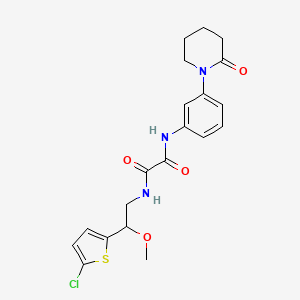

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

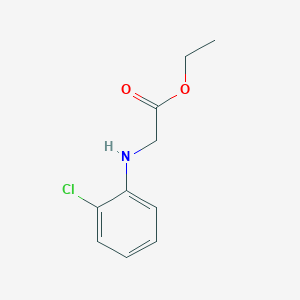

![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)

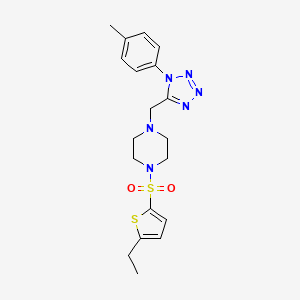

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)

![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)

amine hydrobromide](/img/no-structure.png)

![7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2993899.png)

![Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2993900.png)

![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)